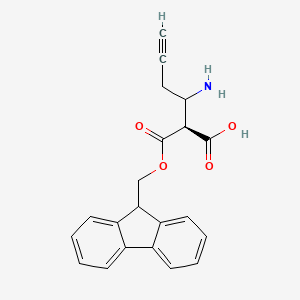

![molecular formula C18H21ClN4O2S B2769877 5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898350-44-2](/img/structure/B2769877.png)

5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule with a molecular formula of C23H27ClFNO2 . It contains a 4-hydroxypiperidine moiety, which is a potent antagonist of the human H3 receptor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. Starting from 4-chlorobenzoic acid, a series of reactions including esterification, hydrazination, salt formation, and cyclization can be performed to obtain a thiadiazole-thiol intermediate . This intermediate can then be converted into a sulfonyl chloride, which can react with amines to give the final product .Molecular Structure Analysis

The molecular structure of the 4-hydroxypiperidine moiety, a key component of the compound, has been studied using vibrational spectra, NBO, and UV-spectral analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, and cyclization . The choice of solvent and base can significantly affect the reaction outcomes .Physical And Chemical Properties Analysis

The physical and chemical properties of the 4-hydroxypiperidine moiety have been reported. It has a molecular weight of 101.15, a boiling point of 108-114 °C/10 mmHg, and is soluble in water .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

4-Hydroxypiperidine serves as a valuable building block in medicinal chemistry due to its structural versatility. Researchers have explored its potential in designing novel drugs and bioactive molecules. Notably, it has been employed in the synthesis of highly potent and selective IP (PGI₂ receptor) agonists . These compounds play a crucial role in cardiovascular health by promoting vasodilation and inhibiting platelet aggregation.

Antagonists for Human H₃ Receptor

Compounds with a substituted 4-piperidinol core, including 4-Hydroxypiperidine, have demonstrated potent antagonistic activity against the human H₃ receptor . The H₃ receptor is involved in neurotransmitter release modulation and has implications in cognitive function, sleep regulation, and neurodegenerative diseases. Researchers continue to explore these antagonists for therapeutic applications.

Copper-Catalyzed N- vs. O-Arylation

In organic synthesis, 4-Hydroxypiperidine finds utility in copper-catalyzed N- vs. O-arylation reactions . These reactions allow chemists to selectively introduce aryl groups at either the nitrogen or oxygen atom of the piperidine ring. Such selectivity is crucial for designing complex molecules with specific substitution patterns.

Acridine Derivatives Synthesis

Researchers have utilized 4-Hydroxypiperidine as a reagent for synthesizing acridine derivatives . Acridines exhibit diverse biological activities, including antimicrobial, antitumor, and antiviral properties. By incorporating 4-Hydroxypiperidine, chemists can access structurally diverse acridine-based compounds for further evaluation.

Fibrinogen Receptor Antagonists

Fibrinogen receptor antagonists play a pivotal role in preventing platelet aggregation and thrombus formation. 4-Hydroxypiperidine has been investigated as a precursor for developing such antagonists . These molecules have potential applications in anticoagulant therapy and cardiovascular disease management.

Selective Cytotoxicity Against Cancer Cells

Recent studies have explored the cytotoxic effects of novel 1,2,4-triazole derivatives, including compounds related to 4-Hydroxypiperidine . These derivatives exhibit selectivity against cancer cell lines, making them promising candidates for anticancer drug development. Further investigations are underway to understand their mechanisms of action and optimize their efficacy.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-[(4-chlorophenyl)-(4-hydroxypiperidin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O2S/c1-2-14-20-18-23(21-14)17(25)16(26-18)15(11-3-5-12(19)6-4-11)22-9-7-13(24)8-10-22/h3-6,13,15,24-25H,2,7-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGGFBFDWLRQRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCC(CC4)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)

![(1R,5S)-8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2769804.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2769806.png)

![3-(2-chloro-6-fluorobenzyl)-9-(2,4-dimethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2769812.png)

![[3-Amino-4-(benzenesulfonyl)-5-(2,4-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2769813.png)

![N-(furan-2-ylmethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2769814.png)